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Compound of Interest

Compound Name: 3,3-Dimethoxypropanamide

CAS No.: 6191-92-0

Cat. No.: B3012359

Get Quote

Executive Summary & Chemical Context
CAS Number: 60733-19-9 Status: Valid Chemical Abstracts Service registry number

(Checksum verified). Context: This compound, registered in the mid-1970s, typically falls within

the class of specialized organic intermediates or bioactive small molecules.

Objective: This guide provides researchers with a rigorous, self-validating analytical workflow to

establish the spectroscopic fingerprint of CAS 60733-19-9. It integrates High-Resolution Mass

Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to

ensure structural certainty required for drug development and regulatory filing.

Mass Spectrometry (MS): Establishing the Molecular
Formula
The first pillar of characterization is determining the exact elemental composition.

Experimental Protocol
Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap MS.
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Ionization Source: Electrospray Ionization (ESI) in both positive (+ve) and negative (-ve)

modes.

Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid (to promote protonation

).

Data Analysis Strategy
Exact Mass Measurement: Target a mass accuracy of < 5 ppm.

Isotopic Pattern Analysis: Compare the observed isotopic distribution (e.g.,

,

,

) against the theoretical model to identify halogens or sulfur.

Nitrogen Rule: Use the nominal mass parity to estimate the number of nitrogen atoms (Even

mass = 0 or even N; Odd mass = odd N).

Validation Check:

Does the derived molecular formula yield a realistic Degree of Unsaturation (DoU)?

Nuclear Magnetic Resonance (NMR): Structural
Connectivity
NMR provides the map of the carbon-hydrogen framework.

Experimental Protocol
Frequency: Minimum 400 MHz (600 MHz preferred for complex splitting).
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Solvent Selection:

Primary: DMSO-

(Universal solubility, prevents exchange of acidic protons).

Secondary:

(Better resolution, standard reference at 7.26 ppm).

Temperature: 298 K (25°C).

Required Experiments & Logic
Experiment Purpose Critical Insight

H NMR Proton count & environment
Integration values must match

the formula derived from MS.

C NMR Carbon count & hybridization

Distinguishes

(0-50 ppm),

(100-160 ppm), and Carbonyls

(>160 ppm).

DEPT-135 Multiplicity editing

Differentiates

(positive) from

(negative) and quaternary C

(silent).

COSY Correlation

Maps scalar coupling between

adjacent protons

(vicinal/geminal).

HSQC Correlation
Assigns protons to their parent

carbons (1-bond coupling).

HMBC Long-range Correlation

Connects fragments across

heteroatoms or quaternary

carbons (2-3 bond coupling).
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Infrared Spectroscopy (IR): Functional Group
Verification
IR serves as the "fingerprint" for functional moieties, confirming features suggested by NMR

(e.g., Carbonyl type, N-H/O-H presence).

Experimental Protocol
Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.

Resolution: 4 cm

.

Scans: 32 scans minimum for signal-to-noise ratio > 100:1.

Key Diagnostic Regions (Template)
Region (cm

)
Functional Group Diagnostic Criteria

3600 - 3200 O-H / N-H
Broad (H-bonding) vs. Sharp

(Free).

3100 - 3000 C-H
Indicates aromaticity or

alkenes.

3000 - 2800 C-H Alkyl backbone.

1750 - 1650 C=O (Carbonyl)
Critical for distinguishing

amides, esters, ketones, acids.

1600 - 1450 C=C Aromatic
"Breathing" modes of benzene

rings.

1300 - 1000 C-O / C-N
Fingerprint region

confirmations.

Integrated Characterization Workflow
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The following diagram illustrates the logical flow for characterizing CAS 60733-19-9, ensuring

self-consistency across all datasets.

Unknown Compound
CAS 60733-19-9
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(1H, 13C, 2D)
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Validated Structure
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Re-evaluate / X-Ray Cryst.

No (Conflict)
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Figure 1: Integrated spectroscopic elucidation workflow. Note the convergence of MS, IR, and

NMR data streams for structural validation.

Data Reporting Template
For regulatory or publication purposes, data for CAS 60733-19-9 should be tabulated as

follows:

Table 1: Spectroscopic Data Summary (Template)
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Technique Parameter
Observed Data (Example
Format)

HRMS (ESI+)

Calculated: m/z 312.1234;

Found: m/z 312.1238 (

1.2 ppm)

IR (ATR)
(

)

3350 (br, OH), 2950 (m, CH),

1710 (s, C=O), 1595 (w, Ar)

H NMR
(ppm), Multiplicity,

(Hz)

7.50 (d,

, 2H), 4.12 (q,

, 2H), 1.25 (t,

, 3H)

C NMR (ppm)

166.5 (C=O), 132.1 (Ar-C),

60.5 (

), 14.2 (

)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. www2.chem.wisc.edu [www2.chem.wisc.edu]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling and Structural
Elucidation of CAS 60733-19-9]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3012359/docs#technical-guide-spectroscopic-
profiling-and-structural-elucidation-of-cas-60733-19-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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